molecular formula C17H18N6O8 B13728283 Benzimidazole, 1-((3-aminopropoxy)methyl)-, picrate CAS No. 34703-79-2

Benzimidazole, 1-((3-aminopropoxy)methyl)-, picrate

Cat. No.: B13728283
CAS No.: 34703-79-2
M. Wt: 434.4 g/mol
InChI Key: BFQKOQXHWCXBLS-UHFFFAOYSA-N
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Description

Benzimidazole, 1-((3-aminopropoxy)methyl)-, picrate is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The picrate form of this compound indicates that it is combined with picric acid, which is often used to form salts with organic bases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For the specific compound benzimidazole, 1-((3-aminopropoxy)methyl)-, picrate, the synthesis would involve the following steps:

    Formation of Benzimidazole Core: Condensation of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of 3-Aminopropoxy Group: This can be achieved by reacting the benzimidazole core with a suitable alkylating agent, such as 3-chloropropylamine, under basic conditions.

    Formation of Picrate Salt: The final step involves reacting the synthesized benzimidazole derivative with picric acid to form the picrate salt.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzimidazole, 1-((3-aminopropoxy)methyl)-, picrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Benzimidazole, 1-((3-aminopropoxy)methyl)-, picrate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and cancer.

    Industry: Used as a corrosion inhibitor and in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of benzimidazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, benzimidazole derivatives can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact mechanism of action for benzimidazole, 1-((3-aminopropoxy)methyl)-, picrate would depend on its specific biological target and the pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.

    5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions.

Uniqueness

Benzimidazole, 1-((3-aminopropoxy)methyl)-, picrate is unique due to the presence of the 3-aminopropoxy group and the picrate salt form. These modifications can significantly alter its chemical and biological properties compared to other benzimidazole derivatives.

Properties

CAS No.

34703-79-2

Molecular Formula

C17H18N6O8

Molecular Weight

434.4 g/mol

IUPAC Name

3-(benzimidazol-1-ylmethoxy)propylazanium;2,4,6-trinitrophenolate

InChI

InChI=1S/C11H15N3O.C6H3N3O7/c12-6-3-7-15-9-14-8-13-10-4-1-2-5-11(10)14;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2,4-5,8H,3,6-7,9,12H2;1-2,10H

InChI Key

BFQKOQXHWCXBLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2COCCC[NH3+].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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